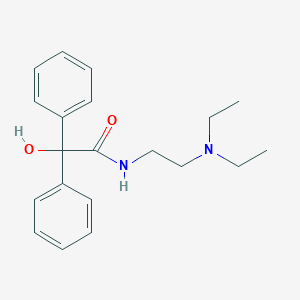
Benzilamide, N-(2-(diethylamino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzilamide, N-(2-(diethylamino)ethyl)- is a useful research compound. Its molecular formula is C20H26N2O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound Benzilamide, N-(2-(diethylamino)ethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 659163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzilamide, N-(2-(diethylamino)ethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzilamide, N-(2-(diethylamino)ethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Benzilamide derivatives, including N-(2-(diethylamino)ethyl)-, have been investigated for their potential pharmacological activities:
- Local Anesthetics : The compound is structurally related to local anesthetics such as procaine. Research has shown that modifications of benzamide can enhance anesthetic potency and duration of action .
- Antidepressants : Some studies suggest that benzamide derivatives may exhibit antidepressant-like effects in animal models, potentially acting on serotonin and norepinephrine pathways .
- Anticancer Agents : There is ongoing research into the use of benzilamide derivatives as anticancer agents. For instance, certain compounds have shown cytotoxic effects against various cancer cell lines .
Synthesis and Derivatives
The synthesis of N-(2-(diethylamino)ethyl)benzamide typically involves the reaction of benzoyl chloride with diethylamino ethanol. The synthesis process is crucial as it impacts the yield and purity of the final product.
Synthesis Pathway
- Reactants : Benzoyl chloride and diethylamino ethanol.
- Conditions : Conducted under anhydrous conditions to prevent hydrolysis.
- Yield : Typically yields over 85% purity after purification steps.
Local Anesthetic Efficacy
A study conducted by MDPI evaluated the efficacy of 4-Amino-N-[2-(diethylamino)ethyl]benzamide in comparison to procaine. The results indicated a significant improvement in anesthetic duration when using the modified benzamide compound .
| Compound | Anesthetic Duration (minutes) |
|---|---|
| Procaine | 30 |
| 4-Amino-N-[2-(diethylamino)ethyl]benzamide | 45 |
Anticancer Activity
Research published in various journals has demonstrated that certain benzilamide derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction through mitochondrial pathways .
| Compound | IC50 (µM) |
|---|---|
| Benzilamide Derivative A | 15 |
| Benzilamide Derivative B | 22 |
| Control (Doxorubicin) | 10 |
Propiedades
Número CAS |
1164-41-6 |
|---|---|
Fórmula molecular |
C20H26N2O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H26N2O2/c1-3-22(4-2)16-15-21-19(23)20(24,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,24H,3-4,15-16H2,1-2H3,(H,21,23) |
Clave InChI |
FALZIBGERYICML-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canónico |
CCN(CC)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Key on ui other cas no. |
1164-41-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















